Cas no 606-14-4 ((S)-2-Amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid)

(S)-2-Amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid is a chiral amino acid derivative featuring both amino and hydroxyl functional groups on its aromatic ring, along with a ketone moiety. This compound is of interest in medicinal chemistry and biochemical research due to its structural similarity to intermediates in neurotransmitter synthesis and potential applications in peptide modification. Its stereospecificity and multifunctional groups make it a valuable building block for designing enzyme inhibitors or receptor ligands. The presence of the hydroxyl group enhances solubility in polar solvents, while the aromatic ring provides stability. This compound is typically used under controlled conditions due to its reactive functional groups.
(S)-2-Amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid structure
606-14-4 structure
商品名:(S)-2-Amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid
CAS番号:606-14-4
MF:C10H12N2O4
メガワット:224.21328
CID:516500
PubChem ID:11811

(S)-2-Amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid 化学的及び物理的性質

名前と識別子

    • (S)-2-Amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid
    • 2-amino-4-(2-amino-3-hydroxy-phenyl)-4-oxo-butanoic acid
    • Benzenebutanoic acid, a,2-diamino-3-hydroxy-g-oxo-, (aS)-
    • (+-)-2-amino-4-(2-amino-3-hydroxy-phenyl)-4-oxo-butyric acid
    • 3-(3-Hydroxyanthraniloyl)alanine
    • 3-Hydroxykynurenine
    • 3-OH-DL-kynurenine
    • DL-3-hydroxykynurenine
    • Paralysin II
    • rac 3-Hydroxy Kynurenine
    • REF DUPL: 2-amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid
    • REF DUPL: DL-3-Hydroxykynurenine
    • 3-(2-amino-3-hydroxybenzoyl)-L-alanine
    • DTXSID501314352
    • Q27102345
    • 3-hydroxy-kynurenine
    • L-3-Hydroxykynurenine
    • Benzenebutanoic acid, alpha,2-diamino-3-hydroxy-gamma-oxo-, (S)-
    • SCHEMBL134058
    • BDBM50501801
    • (S)-2-Amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoicacid
    • CHEMBL4071755
    • BENZENEBUTANOIC ACID, .ALPHA.,2-DIAMINO-3-HYDROXY-.GAMMA.-OXO-, (.ALPHA.S)-
    • 3-hydroxy-L-kynurenine
    • CHEBI:17380
    • 3-(3-Hydroxyanthraniloyl)-L-alanine
    • (.ALPHA.S)-.ALPHA.,2-DIAMINO-3-HYDROXY-.GAMMA.-OXOBENZENEBUTANOIC ACID
    • (2S)-2-amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid
    • L-3-HK
    • VCKPUUFAIGNJHC-LURJTMIESA-N
    • UNII-F459WK6M6B
    • 3-Hydroxykynurenine, (S)-
    • 3DJ
    • F459WK6M6B
    • C03227
    • 606-14-4
    • Alanine, 3-(3-hydroxyanthraniloyl)-, L-
    • Hydroxykynurenine
    • 484-78-6
    • MDL: MFCD00210302
    • インチ: InChI=1S/C10H12N2O4/c11-6(10(15)16)4-8(14)5-2-1-3-7(13)9(5)12/h1-3,6,13H,4,11-12H2,(H,15,16)/t6-/m0/s1
    • InChIKey: VCKPUUFAIGNJHC-LURJTMIESA-N
    • ほほえんだ: C1=CC(=C(C(=C1)O)N)C(=O)C[C@@H](C(=O)O)N

計算された属性

  • せいみつぶんしりょう: 224.07976
  • どういたいしつりょう: 224.08
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 6
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 282
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 127A^2
  • 疎水性パラメータ計算基準値(XlogP): -2.5

じっけんとくせい

  • 密度みつど: 1.2995 (rough estimate)
  • ゆうかいてん: 187.5°C (rough estimate)
  • ふってん: 365.61°C (rough estimate)
  • フラッシュポイント: 267.9°C
  • 屈折率: 1.6620 (estimate)
  • PSA: 126.64
  • LogP: 1.24060

(S)-2-Amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
S294900-10mg
(S)-2-Amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic Acid
606-14-4
10mg
1400.00 2021-07-18
TRC
S294900-5mg
(S)-2-Amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic Acid
606-14-4
5mg
795.00 2021-07-18
TRC
S294900-1mg
(S)-2-Amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic Acid
606-14-4
1mg
175.00 2021-07-18
Chemenu
CM184365-1g
(S)-2-amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid
606-14-4 95%
1g
$729 2021-06-09
Alichem
A019112870-1g
(S)-2-Amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid
606-14-4 95%
1g
$3060.00 2023-09-01
Chemenu
CM184365-1g
(S)-2-amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid
606-14-4 95%
1g
$729 2023-02-18

(S)-2-Amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid 関連文献

(S)-2-Amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acidに関する追加情報

Introduction to (S)-2-Amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic Acid (CAS No. 606-14-4)

(S)-2-Amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid, identified by its CAS number 606-14-4, is a compound of significant interest in the field of chemical and biomedical research. This molecule, featuring a chiral center, has garnered attention due to its structural complexity and potential biological activities. The presence of both amino and hydroxyl functional groups, along with its oxobutanoic acid moiety, makes it a versatile scaffold for the development of various pharmacological agents.

The compound’s stereochemistry, specifically the (S) configuration at the chiral center, plays a crucial role in determining its biological efficacy. Chiral drugs often exhibit different pharmacological profiles depending on their stereochemical orientation, making the precise synthesis and characterization of such compounds essential for therapeutic applications. Recent advancements in asymmetric synthesis have enabled the production of enantiomerically pure forms of this compound, which is critical for ensuring the safety and efficacy of derivative drugs.

In the realm of drug discovery, (S)-2-Amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid has been explored as a precursor for novel therapeutic agents. Its structural features suggest potential applications in the treatment of inflammatory diseases, metabolic disorders, and even certain types of cancer. The hydroxyl group, in particular, can serve as a site for further functionalization, allowing chemists to design molecules with tailored biological activities.

Recent studies have highlighted the compound’s role in modulating enzyme activity. For instance, derivatives of this molecule have been shown to inhibit specific kinases involved in cellular signaling pathways. These pathways are often dysregulated in diseases such as cancer and autoimmune disorders, making such inhibitors promising candidates for therapeutic intervention. The oxobutanoic acid moiety also contributes to the compound’s reactivity, enabling it to participate in various biochemical transformations that could be exploited for drug development.

The synthesis of (S)-2-Amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid presents both challenges and opportunities. Traditional synthetic routes often require multiple steps and harsh conditions, which can lead to low yields and the formation of byproducts. However, recent innovations in green chemistry have led to more sustainable methods for producing this compound. These methods leverage catalytic systems that minimize waste and energy consumption while maintaining high selectivity and yield.

Another area of interest is the use of computational modeling to predict the biological activity of this compound. Advanced computational techniques can simulate how the molecule interacts with biological targets such as enzymes and receptors. This approach not only accelerates the drug discovery process but also helps in understanding the molecular basis of its pharmacological effects. Such insights are invaluable for designing next-generation drugs with improved efficacy and reduced side effects.

The pharmaceutical industry has shown significant interest in developing derivatives of (S)-2-Amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid for clinical use. Preclinical studies have demonstrated its potential as an anti-inflammatory agent, with promising results in animal models of arthritis and other inflammatory conditions. Additionally, its ability to modulate metabolic pathways makes it a candidate for treating metabolic syndrome and related disorders.

In conclusion, (S)-2-Amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid (CAS No. 606-14-4) is a multifaceted compound with significant potential in biomedical research and drug development. Its unique structural features and stereochemistry make it an attractive scaffold for designing novel therapeutic agents. With ongoing advancements in synthetic chemistry and computational biology, the future looks promising for harnessing this compound’s full potential in addressing various human diseases.

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